molecular formula C10H10ClF2NO3 B14073458 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene

Cat. No.: B14073458
M. Wt: 265.64 g/mol
InChI Key: JCEDEJTWKOUQSP-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene is an organic compound with the molecular formula C10H10ClF2NO3 This compound is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Chloropropylation: Addition of the chloropropyl group to the benzene ring.

    Difluoromethoxylation: Introduction of the difluoromethoxy group.

Each of these steps requires specific reaction conditions, such as the use of nitrating agents (e.g., nitric acid and sulfuric acid), chlorinating agents (e.g., thionyl chloride), and fluorinating agents (e.g., difluoromethyl ether). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropropyl and difluoromethoxy groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological activities.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents on the benzene ring

Properties

Molecular Formula

C10H10ClF2NO3

Molecular Weight

265.64 g/mol

IUPAC Name

2-(3-chloropropyl)-1-(difluoromethoxy)-3-nitrobenzene

InChI

InChI=1S/C10H10ClF2NO3/c11-6-2-3-7-8(14(15)16)4-1-5-9(7)17-10(12)13/h1,4-5,10H,2-3,6H2

InChI Key

JCEDEJTWKOUQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)CCCCl)[N+](=O)[O-]

Origin of Product

United States

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